rac-[(1R,2R,3S,4S)-3-aminobicyclo[2.2.1]hept-5-en-2-yl]methanol
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Overview
Description
rac-[(1R,2R,3S,4S)-3-aminobicyclo[221]hept-5-en-2-yl]methanol is a chiral bicyclic compound with interesting structural and reactive properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-[(1R,2R,3S,4S)-3-aminobicyclo[2.2.1]hept-5-en-2-yl]methanol often involves the Diels-Alder reaction between a suitable diene and dienophile, followed by amination and reduction steps. Typical reaction conditions include:
Reaction temperature: 25-70°C
Solvent: Acetonitrile, ethanol, or toluene
Catalysts: Lewis acids like BF3·OEt2 to facilitate the Diels-Alder reaction
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. Key considerations include:
Efficient separation techniques like chromatography or crystallization to isolate the product.
Optimization of reaction times and temperatures to maximize production efficiency.
Chemical Reactions Analysis
Types of Reactions: rac-[(1R,2R,3S,4S)-3-aminobicyclo[2.2.1]hept-5-en-2-yl]methanol undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized using agents like KMnO4 or CrO3 to form corresponding ketones or carboxylic acids.
Reduction: Reduction using agents like LiAlH4 or NaBH4 to form alcohols.
Substitution: Nucleophilic substitution reactions where the amino group can be substituted with different functional groups.
Oxidation: KMnO4 in aqueous medium, reaction temperature around 0-30°C.
Reduction: LiAlH4 in ether, reaction at room temperature.
Substitution: Alkyl halides or acyl chlorides as reagents, carried out in the presence of a base like NaOH.
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Varies depending on the substituent introduced.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a chiral building block in asymmetric synthesis, enabling the production of enantiomerically pure substances.
Biology: In biological studies, derivatives of rac-[(1R,2R,3S,4S)-3-aminobicyclo[2.2.1]hept-5-en-2-yl]methanol are evaluated for their potential as enzyme inhibitors or activators.
Medicine: In medicine, the compound's structural analogs are explored for their potential therapeutic properties, including use as antiviral or anticancer agents.
Industry: In industrial applications, the compound's derivatives can serve as intermediates in the synthesis of agrochemicals and polymers.
Mechanism of Action
Molecular Targets and Pathways: The mechanism of action involves the interaction of the amino and hydroxyl groups with biological targets, influencing pathways such as enzyme inhibition or receptor binding. The bicyclic structure helps in the precise positioning of functional groups for optimal interaction with molecular targets.
Comparison with Similar Compounds
Comparison and Uniqueness: rac-[(1R,2R,3S,4S)-3-aminobicyclo[2.2.1]hept-5-en-2-yl]methanol is compared with other chiral bicyclic compounds like:
Norbornane derivatives: Differ mainly in the functional groups attached.
Bicyclo[2.2.2]octane derivatives: Larger ring system, different reactivity profile.
[(1R,2R,3S,4S)-3-aminobicyclo[2.2.1]heptane
Bicyclo[2.2.1]hept-5-en-2-ylamine
This compound's unique arrangement of functional groups and its bicyclic structure allow for diverse reactivity and specificity in chemical reactions and biological interactions.
Properties
CAS No. |
357616-83-2 |
---|---|
Molecular Formula |
C8H13NO |
Molecular Weight |
139.2 |
Purity |
95 |
Origin of Product |
United States |
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